2,2'-(p-Nitrobenzylimino)di-ethanol
Overview
Description
2,2’-(p-Nitrobenzylimino)di-ethanol is a chemical compound with the molecular formula C11H14N2O4 It is characterized by the presence of a nitrobenzyl group attached to an imino di-ethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(p-Nitrobenzylimino)di-ethanol typically involves the reaction of p-nitrobenzyl chloride with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- p-Nitrobenzyl chloride and diethanolamine.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
The reaction proceeds through nucleophilic substitution, where the diethanolamine attacks the p-nitrobenzyl chloride, resulting in the formation of 2,2’-(p-Nitrobenzylimino)di-ethanol.
Industrial Production Methods
Industrial production of 2,2’-(p-Nitrobenzylimino)di-ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-(p-Nitrobenzylimino)di-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The imino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2’-(p-Aminobenzylimino)di-ethanol, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
2,2’-(p-Nitrobenzylimino)di-ethanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(p-Nitrobenzylimino)di-ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
2,2’-(p-Nitrobenzylimino)di-ethanol can be compared with other similar compounds, such as:
2,2’-(p-Aminobenzylimino)di-ethanol: This compound is similar but has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
2,2’-(p-Methylbenzylimino)di-ethanol: This compound has a methyl group instead of a nitro group, resulting in different biological activity and applications.
The uniqueness of 2,2’-(p-Nitrobenzylimino)di-ethanol lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(4-nitrophenyl)methyl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-7-5-12(6-8-15)9-10-1-3-11(4-2-10)13(16)17/h1-4,14-15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSRNDFJOWEQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346235 | |
Record name | 2,2'-(p-Nitrobenzylimino)di-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99982-60-2 | |
Record name | 2,2'-(p-Nitrobenzylimino)di-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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